Miconazole Impurity I
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Overview
Description
Miconazole is widely used for treating fungal infections due to its strong activity against dermatophytes and Candida species . Impurities like Miconazole Impurity I are closely monitored in pharmaceutical formulations to ensure the safety and efficacy of the drug.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Miconazole Impurity I involves the reaction of 2,4-dichlorobenzyl chloride with 2-chlorobenzyl alcohol in the presence of a base to form the intermediate compound. This intermediate is then reacted with imidazole under specific conditions to yield this compound . The reaction typically requires a controlled environment with specific temperature and pH conditions to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to maintain the quality and consistency of the product. The reaction conditions are optimized to maximize yield and minimize the formation of by-products .
Chemical Reactions Analysis
Types of Reactions
Miconazole Impurity I undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dechlorinated compounds .
Scientific Research Applications
Miconazole Impurity I is primarily used in scientific research to study the stability, degradation, and impurity profiles of Miconazole formulations. It helps in understanding the behavior of impurities during the manufacturing and storage of pharmaceutical products. Additionally, it is used in analytical method development and validation to ensure the accuracy and precision of impurity detection in Miconazole formulations .
Mechanism of Action
The mechanism of action of Miconazole Impurity I is not well-documented, as it is primarily an impurity rather than an active pharmaceutical ingredient. it is structurally similar to Miconazole, which inhibits the synthesis of ergosterol, a critical component of fungal cell membranes. This inhibition disrupts the cell membrane’s integrity, leading to fungal cell death .
Comparison with Similar Compounds
Miconazole Impurity I is compared with other related impurities such as:
Miconazole Impurity A: (1RS)-1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethan-1-ol
Miconazole Impurity B: Econazole
Miconazole Impurity C: (2RS)-2-(2,4-Dichlorophenyl)-2-[(2,4-dichlorophenyl)methyl]oxy]ethan-1-amine
Miconazole Impurity D: Isoconazole
These impurities share structural similarities with Miconazole but differ in the positions of chlorine groups and other substituents. This compound is unique due to its specific substitution pattern, which may influence its chemical behavior and interactions .
Properties
IUPAC Name |
1-[2-[(2-chlorophenyl)methoxy]-2-(2,4-dichlorophenyl)ethyl]imidazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15Cl3N2O/c19-14-5-6-15(17(21)9-14)18(10-23-8-7-22-12-23)24-11-13-3-1-2-4-16(13)20/h1-9,12,18H,10-11H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKJDYMPBWWAXQC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)COC(CN2C=CN=C2)C3=C(C=C(C=C3)Cl)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15Cl3N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
47363-37-1 |
Source
|
Record name | 1-(2-((2-Chlorobenzyl)oxy)-2-(2,4-dichlorophenyl)ethyl)-1H-imidazole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0047363371 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | MICONAZOLE 2-CHLOROBENZYL ANALOG | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4ARB5TC3RK | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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